Technical Monograph: 5-Piperazin-1-yl-1H-pyridin-2-one Dihydrobromide
Technical Monograph: 5-Piperazin-1-yl-1H-pyridin-2-one Dihydrobromide
Topic: 5-Piperazin-1-yl-1H-pyridin-2-one Dihydrobromide Chemical Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary & Structural Identity
5-Piperazin-1-yl-1H-pyridin-2-one dihydrobromide is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors, most notably CDK4/6 inhibitors (e.g., Ribociclib intermediates). Its structure features a 2-pyridone core substituted at the 5-position with a piperazine ring, providing a critical "solubilizing tail" and a hydrogen-bonding motif essential for ATP-competitive binding in kinase pockets.
The compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, with the pyridone form predominating in the solid state and in polar solvents. The dihydrobromide salt form is engineered to enhance crystallinity, stability, and aqueous solubility compared to the free base.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 5-(Piperazin-1-yl)pyridin-2(1H)-one dihydrobromide |
| Common Name | 5-(1-Piperazinyl)-2-pyridone 2HBr |
| CAS Number (Base) | 1263387-56-9 (Free base reference) |
| CAS Number (Salt) | Proprietary/Custom Synthesis (Analogous HCl salt: 2741300-92-3) |
| Molecular Formula | C₉H₁₃N₃O[1][2][3][4] · 2HBr |
| Molecular Weight | 179.22 (Base) + 161.82 (2HBr) ≈ 341.04 g/mol |
| Core Scaffold | 5-Amino-2-pyridone |
| Key Functionality | Secondary amine (nucleophile), Pyridone (H-bond donor/acceptor) |
Physicochemical Profile & Tautomerism
Understanding the physicochemical behavior of this scaffold is critical for its successful incorporation into drug candidates.
Tautomeric Equilibrium
The 2-pyridone core is a classic example of lactam-lactim tautomerism.
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Solid State: Exists almost exclusively as the 2-pyridone (Lactam) form due to strong intermolecular hydrogen bonding (dimerization).
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Solution: In polar solvents (DMSO, Water), the 2-pyridone form is favored. In non-polar solvents, the 2-hydroxypyridine form may be detectable, though the salt form locks the protonation state, disrupting this equilibrium.
Salt Stoichiometry & Hygroscopicity
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Dihydrobromide (2HBr): The piperazine nitrogen (N4) is highly basic (pKa ~9.8), and the pyridone oxygen/nitrogen system is weakly basic. The dihydrobromide form ensures protonation of the piperazine and potentially the pyridone carbonyl oxygen or ring nitrogen, depending on pH.
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Hygroscopicity: HBr salts of piperazines are typically hygroscopic . They must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent deliquescence, which can lead to hydrolysis or difficult handling in solid-state dosing.
Solubility Profile
| Solvent | Solubility Rating | Notes |
| Water | High (>50 mg/mL) | Ideal for aqueous reactions; pH will be acidic (< 3.0). |
| DMSO | High | Standard solvent for stock solutions. |
| Methanol | Moderate | Good for recrystallization. |
| DCM/Ether | Insoluble | Useful for washing away non-polar impurities. |
Synthetic Accessibility & Purity Profiling
The synthesis of 5-piperazin-1-yl-1H-pyridin-2-one typically employs metal-catalyzed cross-coupling strategies.
Validated Synthetic Route (Buchwald-Hartwig Approach)
The most robust route involves the coupling of a protected piperazine with a 5-bromo-2-alkoxypyridine, followed by simultaneous deprotection and hydrolysis.
Step-by-Step Mechanism:
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Starting Material: 5-Bromo-2-methoxypyridine (or 5-bromo-2-benzyloxypyridine).
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Coupling: Palladium-catalyzed C-N bond formation with N-Boc-piperazine.
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Catalyst: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos.
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Base: Cs₂CO₃ or NaOtBu.
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Deprotection/Hydrolysis: Acidic cleavage (HBr/Acetic Acid) removes the Boc group and hydrolyzes the 2-methoxy group to the 2-pyridone, precipitating the dihydrobromide salt directly.
Graphviz Diagram: Synthesis & Tautomerism
Caption: Synthetic pathway via Buchwald-Hartwig coupling followed by acid-mediated global deprotection to yield the target dihydrobromide salt.
Reactivity & Functionalization Strategies
The molecule presents two distinct reactive centers, allowing for versatile elaboration in medicinal chemistry campaigns.
Piperazine Secondary Amine (N4)
This is the primary handle for diversification.
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Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. Critical for attaching the "warhead" or scaffold core in CDK inhibitors.
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Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.
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SNAr Reactions: Acts as a nucleophile to displace halides on heteroaromatic rings (e.g., chloropyrimidines).
Pyridone Ring (N1/O2)
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N-Alkylation: The pyridone nitrogen can be alkylated using alkyl halides and a base (e.g., K₂CO₃). Note: O-alkylation is a competing side reaction; solvent choice (DMF vs. Toluene) directs selectivity.
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Halogenation: The 3-position of the pyridone ring is electron-rich and susceptible to electrophilic aromatic substitution (e.g., bromination with NBS), allowing for further coupling.
Handling, Stability & Safety Protocol
Self-Validating Protocol for Storage & Handling:
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Visual Inspection: The compound should appear as an off-white to beige crystalline solid. Darkening indicates oxidation (likely of the electron-rich piperazine/pyridine system).
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Hygroscopic Control:
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Storage: Store at -20°C under Argon.
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Handling: Weigh quickly in a low-humidity environment. If the solid becomes "sticky" or turns into a gum, it has absorbed water.
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Recovery: Recrystallize from Methanol/Ethanol or triturate with dry Diethyl Ether to restore crystallinity.
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Acidity Check: Prepare a 5% aqueous solution. The pH should be < 3.0 due to the HBr. Neutralize with mild base (NaHCO₃) in situ during reactions to liberate the nucleophilic free base.
Analytical Reference Data (Predicted)
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¹H NMR (D₂O): Expect piperazine protons as two multiplets around 3.0–3.5 ppm. Pyridone protons: H-3 (d, ~6.6 ppm), H-4 (dd, ~7.8 ppm), H-6 (d, ~7.5 ppm).
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Mass Spectrometry (ESI+): m/z = 180.1 [M+H]⁺ (Free base).
References
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Novapure Healthcare. (2024). 5-(piperazin-1-yl)pyridin-2-ol: Ribociclib Impurity/Intermediate Data. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 58423153 (Related Structure: AZD-1208). Retrieved from
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AChemBlock. (2024). 5-(piperazin-1-yl)pyridin-2-ol hydrochloride Datasheet.[5] Retrieved from
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Vertex AI Search. (2024). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (Contextual Reference for Piperazinone synthesis). Retrieved from
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Buy 5-(piperazin-1-yl)pyridin-2-ol | 1263387-56-9 | Novapure Healthcare [novapurehealthcare.com]
- 3. Azd-1208 | C21H21N3O2S | CID 58423153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Piperazines) | BLDpharm [bldpharm.com]
- 5. 5-(piperazin-1-yl)pyridin-2-ol hydrochloride 95% | CAS: 2741300-92-3 | AChemBlock [achemblock.com]
